5-Amino-1-phenylpiperidin-2-one
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Overview
Description
5-Amino-1-phenylpiperidin-2-one is a chemical compound with the molecular formula C11H14N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound has gained significant attention in scientific research due to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylsilane with an imine intermediate, followed by cyclization and reduction using an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted piperidinones .
Scientific Research Applications
5-Amino-1-phenylpiperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-1-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-1-phenylpiperidin-2-one include:
- This compound dihydrochloride
- Other piperidine derivatives with different substituents .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Properties
IUPAC Name |
5-amino-1-phenylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBWXGWESJKIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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